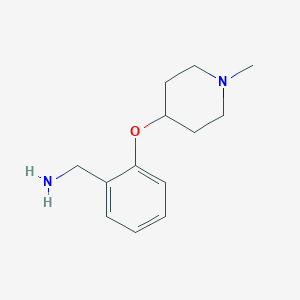

2-(1-Methyl-piperidin-4-yloxy)-benzylamine

Description

Significance of Piperidine (B6355638) and Benzylamine (B48309) Motifs in Contemporary Medicinal Chemistry Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural units in pharmaceuticals. nih.gov Its prevalence is underscored by the fact that over 70 FDA-approved drugs incorporate this moiety. enamine.net The popularity of the piperidine scaffold can be attributed to several key factors. Its saturated, non-aromatic nature provides a three-dimensional geometry that can effectively probe the binding sites of biological targets. researchgate.netnih.gov Furthermore, the nitrogen atom can be readily substituted, allowing for the fine-tuning of physicochemical properties such as solubility and basicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME). nih.gov Piperidine derivatives have found applications across a wide spectrum of therapeutic areas, including as analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease. nih.govencyclopedia.pub

The N-benzyl piperidine (N-BP) motif, in particular, is a versatile tool in drug discovery. researchgate.netnih.gov The benzyl (B1604629) group can enhance solubility by forming a salt at the tertiary nitrogen and facilitates crucial cation-π and π-π interactions with the active sites of various target proteins. researchgate.net This structural flexibility allows medicinal chemists to optimize both the potency and the toxicological profile of drug candidates. nih.gov

Similarly, the benzylamine motif is a significant component in the design of bioactive molecules. Substituted aryl benzylamines, for instance, have been developed as potent and selective inhibitors of various enzymes. nih.gov The aromatic ring and the amine group provide key interaction points with biological targets. Research has shown that modifications to the benzylamine structure can lead to significant changes in biological activity, highlighting its importance in structure-activity relationship (SAR) studies. nih.gov The combination of the piperidine and benzylamine motifs, as seen in the core structure of 2-(1-Methyl-piperidin-4-yloxy)-benzylamine, offers a rich scaffold for developing novel therapeutic agents.

Overview of Research Trajectories for Related Chemical Scaffolds and Structural Analogues

Research into compounds structurally related to this compound has followed several key trajectories, primarily centered on structure-activity relationship (SAR) studies and the synthesis of novel analogues with improved potency and selectivity.

One major area of investigation involves the synthesis of structurally constrained analogues to better understand the bioactive conformation of these molecules. For example, in a study on piperidine analogues targeting monoamine transporters, researchers developed a series of 3,6-disubstituted piperidine derivatives. nih.gov To further rigidify the structure and study the influence of this rigidity on binding and in vivo activity, a series of 4,8-disubstituted 1,4-diazabicyclo[3.3.1]nonane derivatives were developed. nih.gov This research led to the discovery of potent and selective ligands for the dopamine (B1211576) transporter (DAT). nih.gov

Another significant research trajectory is the systematic modification of different parts of the chemical scaffold to build a comprehensive SAR. For instance, in the development of selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists based on an N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffold, an iterative analog library approach was used. nih.gov This study revealed that substitutions on the benzamide (B126) portion of the molecule had a significant impact on potency and selectivity against different mAChR subtypes. nih.gov

The development of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives as anti-inflammatory agents provides another example of research on related scaffolds. nih.gov Starting from an initial hit compound, two series of derivatives were designed and synthesized. Most of the synthesized compounds showed good inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. nih.gov This research highlights how the piperidine core can be incorporated into different heterocyclic systems to achieve desired biological activities.

The following tables present data from research on related chemical scaffolds, illustrating the impact of structural modifications on biological activity.

| Compound | Structure | DAT Affinity (IC50, nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |

|---|---|---|---|---|

| (-)-S,S-10c | 4,8-disubstituted 1,4-diazabicyclo[3.3.1]nonane derivative | 22.5 | 384 | >444 |

| Compound | Benzamide Substitution | M1 IC50 (nM) | Activity at M3 and M5 |

|---|---|---|---|

| 8a | 2-Cl | 960 | Low micromolar activity |

| 8b | 2-OMe | 820 | Low micromolar activity |

| 11i | 3,5-dichloro (with N-propyl on piperazine) | 3700 | >10 µM |

| Compound | NO Production Inhibition (IC50, µM) | TNF-α Production Inhibition (IC50, µM) |

|---|---|---|

| 6e | 0.86 | 1.87 |

These examples demonstrate the systematic approach taken by medicinal chemists to explore the chemical space around core scaffolds like piperidine and benzylamine. By synthesizing and testing a variety of derivatives, researchers can identify key structural features that govern biological activity and selectivity, ultimately leading to the development of more effective and safer therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

[2-(1-methylpiperidin-4-yl)oxyphenyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-15-8-6-12(7-9-15)16-13-5-3-2-4-11(13)10-14/h2-5,12H,6-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYUTSVSMUBLEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2=CC=CC=C2CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1 Methyl Piperidin 4 Yloxy Benzylamine and Its Analogues

Retrosynthetic Analysis and Strategic Considerations for the Benzylamine-Piperidine Core

A retrosynthetic analysis of the target molecule, 2-(1-Methyl-piperidin-4-yloxy)-benzylamine, primarily involves the disconnection of the ether linkage, which is a common and effective strategy for simplifying complex molecules. This C-O bond cleavage points to two key precursors: a substituted ortho-functionalized benzene (B151609) derivative and 1-methyl-piperidin-4-ol.

A primary retrosynthetic disconnection is shown below:

Disconnection 1 (Ether Linkage): The most logical disconnection is at the ether C-O bond. This simplifies the molecule into 1-methyl-piperidin-4-ol and a 2-halobenzylamine or a related derivative where the halogen acts as a leaving group. Alternatively, the precursor could be 2-fluorobenzonitrile (B118710), where the nitrile group is later reduced to the aminomethyl group after the ether bond is formed. This is a robust strategy as the etherification step is typically reliable.

Disconnection 2 (Benzyl-Nitrogen Bond): A second possible disconnection is at the C-N bond of the benzylamine (B48309). researchgate.net This would lead to a 2-(1-methyl-piperidin-4-yloxy)benzaldehyde and an amine source, which would be joined via reductive amination.

Strategic considerations involve selecting the most convergent and high-yielding route. The ether disconnection is often preferred as reactions like the Williamson ether synthesis or Buchwald-Hartwig C-O coupling are well-established. The choice of starting materials, protecting groups (if necessary), and the sequence of bond formations are critical to avoid side reactions and ensure high purity of the final product.

Multi-step Synthesis Pathways

The construction of this compound is accomplished through a sequence of reactions that build each part of the molecule systematically.

The synthesis of the 1-methylpiperidin-4-ol (B91101) intermediate is a crucial first phase. A common starting material is 1-benzyl-piperidin-4-one. researchgate.net The synthesis can proceed via several established routes:

From Piperidin-4-ones: Commercially available N-substituted-4-piperidones can be used. For instance, N-benzyl-4-piperidone can be reduced to the corresponding alcohol, followed by N-methylation if the methyl group is not already present. A Strecker-type condensation of piperidone is a known method for producing functionalized piperidines. researchgate.net

Hydrogenation of Pyridines: Substituted pyridines serve as versatile precursors. The hydrogenation of an N-methyl-4-pyridone derivative using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can yield the desired saturated piperidine (B6355638) ring. nih.gov This method is effective for producing various substituted piperidines. ajchem-a.comwhiterose.ac.uk

The "oxy" component of the moiety is formed during the subsequent etherification step, where the hydroxyl group of 1-methyl-piperidin-4-ol acts as a nucleophile.

With 1-methyl-piperidin-4-ol in hand, the next stage is to attach the benzylamine side chain via an ether linkage. A prevalent strategy involves the reaction of 1-methyl-piperidin-4-ol with an ortho-substituted benzene ring. A highly effective method is the nucleophilic aromatic substitution (SNAr) reaction with an activated aryl halide, such as 2-fluorobenzonitrile.

The reaction sequence is typically as follows:

Ether Formation: The hydroxyl group of 1-methyl-piperidin-4-ol is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide. This nucleophile then displaces the fluoride (B91410) from 2-fluorobenzonitrile to form 2-(1-methyl-piperidin-4-yloxy)benzonitrile.

Nitrile Reduction: The nitrile group of the resulting intermediate is then reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yielding the final product, this compound.

Modifications to the benzylamine template can be used to synthesize a variety of analogues. nih.gov The aminolysis of epoxides with benzylamine is another method to generate related structures. researchgate.net

While the parent compound this compound is achiral, the synthesis of chiral analogues is of significant interest in medicinal chemistry. Achieving stereocontrol in the piperidine ring is a key challenge. sci-hub.se

Several stereoselective strategies can be employed:

Chiral Auxiliaries: The use of a chiral auxiliary, such as an arabinopyranosylamine, can direct the stereochemical outcome of key bond-forming reactions, leading to enantiomerically enriched piperidine derivatives. cdnsciencepub.comresearchgate.net

Asymmetric Catalysis: Asymmetric hydrogenation of pyridine (B92270) precursors using chiral catalysts can provide access to optically active piperidines. nih.gov This approach is powerful for establishing stereocenters early in the synthetic sequence.

Chemo-enzymatic Methods: Biocatalysis offers a green and highly selective alternative. Enzymes can be used for the asymmetric dearomatization of pyridines, yielding chiral piperidine building blocks with high enantiomeric excess. nih.gov

Substrate Control: Starting from a chiral pool material or using a substrate with pre-existing stereocenters can guide the formation of new stereocenters. For example, a three-component Mannich-type reaction can be used to assemble multi-substituted chiral piperidines. rsc.org

These methods provide a toolkit for accessing specific stereoisomers of analogues, which is often crucial for biological activity. acs.org

Catalyst Development and Reaction Optimization for Enhanced Yield and Purity

The efficiency of the synthesis of this compound and its analogues heavily relies on the choice of catalysts and the optimization of reaction conditions.

C-N Bond Formation: For analogues involving N-arylation, copper and palladium catalysts are widely used. Optimization of copper-mediated N-arylation involves screening different copper sources (e.g., CuI), ligands (e.g., N,N'-dimethylethylenediamine), bases (e.g., K₂CO₃), and solvents. lookchem.com Palladium-catalyzed C(sp³)–H arylation can also be used to form 3-arylpiperidines, with ligand choice being critical for controlling selectivity. rsc.org

Hydrogenation Reactions: The reduction of pyridines or nitriles is typically performed using heterogeneous catalysts like Pd/C, PtO₂, or Raney Ni. acs.org Reaction parameters such as hydrogen pressure, temperature, and solvent must be optimized to achieve complete reduction without over-reduction or side reactions. For instance, the hydrogenolysis of a 1-benzyl-4-piperidinyl piperidine intermediate can be achieved with 10% palladium on carbon in toluene (B28343) at elevated temperature and pressure. google.com

C-O Bond Formation: While classical Williamson ether synthesis often proceeds without a catalyst, modern cross-coupling methods like the Buchwald-Hartwig amination can be adapted for C-O bond formation, offering milder conditions and broader substrate scope.

Below is a table summarizing catalytic systems for relevant transformations.

| Reaction Type | Catalyst System | Ligand (if applicable) | Base | Solvent | Typical Yields |

| N-Arylation | CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Dioxane | Good to Excellent |

| β-Arylation | Pd(OAc)₂ | Biarylphosphines | K₂CO₃ | Toluene | Moderate to Good |

| Hydrogenation | 10% Pd/C | - | - | Methanol/Toluene | High |

| Nitrile Reduction | Raney Ni | - | NH₃ | Ethanol | High |

Data compiled from various synthetic reports on related structures. lookchem.comrsc.orggoogle.comresearchgate.net

Purification and Isolation Techniques for Research-Scale Synthesis

The isolation and purification of this compound and its synthetic intermediates are critical for obtaining material of high purity for subsequent characterization and testing.

Chromatography: Flash column chromatography is the most common method for purifying intermediates and the final product on a research scale. acs.org Silica (B1680970) gel is typically used as the stationary phase, with a gradient of solvents such as ethyl acetate (B1210297) and hexanes, often with a small amount of a basic modifier like triethylamine (B128534) to prevent the basic amine product from tailing on the acidic silica gel. High-performance liquid chromatography (HPLC) can be used for analytical assessment of purity and for preparative purification of small quantities. nih.gov

Extraction: Liquid-liquid extraction is extensively used during the work-up of reaction mixtures. Since the target compound is a base, it can be purified by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, which then moves to the aqueous layer. The aqueous layer is then basified, and the free amine is re-extracted into an organic solvent. This method is effective for removing non-basic impurities. bit.edu.cn

Crystallization: Recrystallization is a powerful technique for purifying solid final products or intermediates. google.com The crude product is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals.

Distillation: For volatile liquid precursors, such as benzylamine itself, vacuum distillation can be an effective purification method. reddit.com

The identity and purity of the final compound are typically confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Chromatographic Separations (e.g., Silica Gel Flash Chromatography)

Following the synthesis of this compound and its analogues, purification is a critical step to isolate the desired compound from unreacted starting materials, reagents, and byproducts. Silica gel flash chromatography is a widely employed technique for this purpose due to its efficiency and versatility.

The basic principle of silica gel chromatography relies on the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent or a mixture of solvents). The polarity of the compounds in the mixture determines their affinity for the polar silica gel. More polar compounds will adhere more strongly to the silica gel and thus elute more slowly, while less polar compounds will travel through the column more quickly.

For the purification of a basic compound like this compound, which contains two amine groups, it is common to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system. This is done to prevent the basic compound from strongly interacting with the acidic silanol (B1196071) groups on the surface of the silica gel, which can lead to poor separation, tailing of peaks, and even decomposition of the product on the column.

The choice of the eluent system is crucial for achieving good separation. A typical mobile phase for a compound of this nature would be a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate or methanol. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

| Compound Class | Stationary Phase | Mobile Phase System | Typical Modifier |

| N-Benzylpiperidine derivatives | Silica Gel | Hexane/Ethyl Acetate | Triethylamine |

| Aryl-piperidyl ethers | Silica Gel | Dichloromethane/Methanol | Ammonia (in Methanol) |

| Benzylamine derivatives | Silica Gel | Ethyl Acetate/Methanol | Triethylamine |

Detailed research findings on the chromatographic purification of closely related analogues often report the use of a gradient elution. For example, a purification might start with a low polarity eluent, such as 100% dichloromethane, and the polarity would be gradually increased by adding methanol, often containing a small percentage of ammonium (B1175870) hydroxide, up to a final concentration of 5-10% methanol. The fractions containing the pure product, as determined by thin-layer chromatography (TLC), are then combined and the solvent is removed under reduced pressure.

Crystallization and Distillation Methods

After chromatographic purification, crystallization is often employed as a final step to obtain a highly pure, crystalline solid. This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A saturated solution of the crude product is prepared in a suitable solvent at an elevated temperature, and as the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, tend to remain dissolved in the solvent.

The choice of solvent is critical for successful crystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A variety of solvents may be screened to find the optimal conditions, including alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and non-polar solvents (e.g., heptane, cyclohexane). Often, a mixture of two miscible solvents, one in which the compound is soluble and one in which it is less soluble, can provide the best results for crystallization.

For basic compounds like this compound, the formation of a salt, such as a hydrochloride or maleate (B1232345) salt, can often facilitate crystallization and improve the handling and stability of the final product. The salt is typically formed by treating a solution of the free base with the corresponding acid.

| Compound Type | Common Crystallization Solvents | Notes |

| Piperidine derivatives | Ethanol, Isopropanol, Ethyl Acetate/Heptane | Often form crystalline solids. |

| Benzylamine salts | Methanol, Ethanol/Ether | Salt formation can improve crystallinity. |

| Aryl ethers | Toluene, Acetone | Can sometimes be oils, requiring salt formation for crystallization. |

Distillation is another purification method that can be used, particularly if the compound is a liquid at room temperature or has a relatively low boiling point. Vacuum distillation is often employed for high-boiling point compounds to avoid thermal decomposition. Given the likely high boiling point of this compound, this method would likely require high vacuum and elevated temperatures. However, for many pharmaceutical compounds, crystallization is the preferred final purification step as it can provide a stable, crystalline solid with high purity.

Structure Activity Relationship Sar and Molecular Design Principles for the 2 1 Methyl Piperidin 4 Yloxy Benzylamine Scaffold

Elucidation of Key Pharmacophoric Elements within the 2-(1-Methyl-piperidin-4-yloxy)-benzylamine Framework

The this compound framework possesses several key pharmacophoric elements that are crucial for its biological activity. These elements include a basic nitrogen atom within the piperidine (B6355638) ring, a hydrogen bond donor/acceptor in the benzylamine (B48309) portion, and an aromatic ring capable of various interactions. The spatial arrangement of these features is critical for effective binding to target proteins.

The core pharmacophoric features generally consist of:

A basic, ionizable nitrogen atom: The tertiary amine in the N-methylpiperidine ring is typically protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate, glutamate) in a receptor's binding pocket.

A hydrogen bond donor/acceptor group: The primary amine of the benzylamine moiety can act as a hydrogen bond donor, while the nitrogen atom itself can be an acceptor. This allows for critical hydrogen bonding interactions with the target.

An aromatic ring: The benzyl (B1604629) portion of the molecule provides a hydrophobic surface for van der Waals or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

An ether linkage: The oxygen atom in the ether linker can act as a hydrogen bond acceptor, contributing to the binding affinity.

The relative orientation of these pharmacophoric elements is largely defined by the piperidin-4-yloxy linker, which dictates the distance and geometry between the piperidine nitrogen and the benzylamine.

Impact of Substituent Modifications on Biological Activity and Selectivity Profiles

Systematic modification of the this compound scaffold has provided significant insights into its SAR. Alterations to the N-methylpiperidine ring, the benzylamine aromatic ring, and the linker chain have all been shown to modulate biological activity and selectivity.

The conformation of the piperidine ring, which is predominantly a chair form, and the orientation of the N-alkyl group (axial vs. equatorial) can influence how the molecule fits into a binding site. researchgate.net Studies on N-alkylpiperidines have shown that the exocyclic alkyl substituent predominantly adopts a conformation that is antiperiplanar to the ring N-C bonds. researchgate.net The conformational preference can be influenced by other substituents on the ring and interactions within the binding pocket. acs.org For some related structures, constraining the piperidine ring in a specific conformation, such as a boat-like form, can be tolerated and maintain good binding affinity.

| Modification | Observation from Related Scaffolds | Inferred Impact on this compound |

|---|---|---|

| N-substituent on Piperidine | Small alkyl groups (e.g., methyl, isopropyl) on the piperidine nitrogen maintain or enhance activity compared to unsubstituted piperidines. nih.gov | The N-methyl group is likely a key contributor to potency, potentially through favorable interactions or by influencing the basicity of the nitrogen. |

| Piperidine Ring Conformation | The chair conformation is the most stable, but constrained boat-like conformations can be accommodated by some receptors. researchgate.net | Flexibility of the piperidine ring may be important, but the chair conformation is expected to be the predominant bioactive conformation. |

Modifications to the benzylamine aromatic ring can have a profound impact on the biological activity and selectivity of the scaffold. The electronic properties and steric bulk of substituents can influence binding affinity and interactions with the target protein. nih.gov

In studies of related benzylamine derivatives, it has been shown that the introduction of electron-withdrawing or electron-donating groups can modulate activity. nih.govlibretexts.orgmsu.edulibretexts.org For example, in a series of benzylamine-supported platinum(IV) complexes, complexes containing 4-fluoro and 4-chloro substituents on the benzylamine ring displayed impressive anticancer activities. The position of the substituent is also critical. For instance, moving a substituent from the 4-position to the 3-position can alter the binding mode and potency.

| Aromatic Ring Substitution | General SAR Principles | Potential Impact on this compound |

|---|---|---|

| Electron-withdrawing groups (e.g., -Cl, -F, -CF3) | Can enhance activity by altering the electronic properties of the ring or by participating in specific interactions like halogen bonding. nih.gov | Introduction of halogens at specific positions on the benzylamine ring could lead to enhanced potency. |

| Electron-donating groups (e.g., -CH3, -OCH3) | May increase activity by enhancing π-π interactions or by occupying a hydrophobic pocket. libretexts.orgmsu.edulibretexts.org | Small alkyl or alkoxy groups could improve binding affinity if a suitable hydrophobic pocket is present in the target. |

| Positional Isomerism | The position of the substituent (ortho, meta, para) is crucial and can significantly affect the selectivity and potency profile. | Systematic exploration of substituent positions on the benzylamine ring would be necessary to optimize activity for a specific target. |

In related compound series, replacing an ether linkage with other functionalities or altering its length has been shown to have a significant effect. For example, in a series of choline (B1196258) transporter inhibitors, 3-(piperidin-4-yl)oxy substituents were favored over alkyl ether changes. nih.gov The rigidity of the linker is also a key factor. Introducing conformational constraints can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. However, overly rigid linkers may prevent the molecule from adopting the necessary conformation for binding.

Rational Design Strategies for Novel Analogues and Derivatives

The development of novel analogues based on the this compound scaffold often employs rational design strategies to enhance desired biological activities while minimizing off-target effects.

Pharmacophore hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric moieties from different known active compounds to create a new hybrid molecule with potentially enhanced or novel activity. nih.gov This approach can be particularly effective for designing multi-target ligands or for improving the potency and selectivity of a scaffold.

For the this compound scaffold, the benzylamine portion could be hybridized with other known pharmacophores. For example, if the target is a G-protein coupled receptor, the benzylamine moiety might be combined with a fragment known to interact with a specific sub-pocket of the receptor. Similarly, the N-methylpiperidine group could be considered a privileged fragment for certain CNS targets and could be appended to other scaffolds to impart favorable properties. The success of this strategy relies on a deep understanding of the SAR of the individual pharmacophores and the spatial requirements of the target's binding site.

Scaffold Hopping and Bioisosteric Replacement Studies for the this compound Scaffold

While specific research detailing scaffold hopping and bioisosteric replacement for the this compound scaffold is not extensively documented in publicly available literature, valuable insights can be extrapolated from structure-activity relationship (SAR) studies on analogous molecular frameworks. Notably, research into a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which share the key piperidin-4-yloxy substructure, provides a basis for understanding potential bioisosteric replacements and their impact on biological activity. nih.govresearchgate.net

These studies systematically explored modifications to the piperidine ring, offering a predictive glimpse into how similar alterations might influence the activity of the this compound scaffold. The primary focus of this research was on inhibitors of the presynaptic choline transporter (CHT). nih.gov

Bioisosteric Replacement of the Piperidine Moiety

Investigations into the 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) series revealed a narrow tolerance for substitutions on the piperidine ring. The N-methyl group, as present in the this compound scaffold, was found to be a favorable substitution. An N-methylpiperidine ether analog demonstrated equipotent activity to an N-isopropyl analog, suggesting some flexibility in the size of the N-alkyl substituent. However, complete removal of the N-alkyl group, resulting in a secondary amine, led to a significant decrease in activity. nih.gov

Further exploration into bioisosteric replacement of the entire piperidine ring yielded mixed results. The substitution of the piperidine ring with other cyclic systems such as cyclohexyl or cyclopentyl resulted in inactive compounds. This indicates a crucial role for the nitrogen atom within the cyclic structure for maintaining biological activity, likely due to its ability to form key interactions with the biological target. nih.gov

Interestingly, some tolerance was observed when the piperidine ether was replaced with more flexible, open-chain analogs containing a terminal piperidine or morpholine (B109124) ring. Specifically, (2-piperidin-1-yl)ethoxy and 2-morpholinoethoxy substituents were tolerated, although the morpholine analog exhibited approximately a tenfold decrease in activity compared to its piperidine counterpart. This suggests that while the core piperidine nitrogen is important, alternative spatial arrangements and heteroatom compositions can be accommodated to some extent. nih.gov

The positional arrangement of the N-methylpiperidine group was also found to be critical. Moving the N-methylpiperidine moiety from the 4-position to the 3-position of the oxygen linker was tolerated but resulted in a less active compound. nih.gov

The following table summarizes the key findings from the SAR studies on the analogous 4-methoxy-3-(piperidin-4-yl)oxy benzamide scaffold, providing insights into potential bioisosteric replacements for the this compound core.

| Compound Modification | Core Scaffold | Observed Activity |

|---|---|---|

| N-methylpiperidine ether | 4-methoxy-3-(piperidin-4-yl)oxy benzamide | Active, equipotent with N-isopropyl analog |

| Unsubstituted piperidine ether (NH) | 4-methoxy-3-(piperidin-4-yl)oxy benzamide | Much less active |

| 3-(N-methylpiperidine)oxy isomer | 4-methoxy-3-(piperidin-4-yl)oxy benzamide | Tolerated, but less active |

| Cyclohexyl replacement | 4-methoxy-3-(piperidin-4-yl)oxy benzamide | Inactive |

| Cyclopentyl replacement | 4-methoxy-3-(piperidin-4-yl)oxy benzamide | Inactive |

| (2-Piperidin-1-yl)ethoxy replacement | 4-methoxy-3-(piperidin-4-yl)oxy benzamide | Tolerated |

| 2-Morpholinoethoxy replacement | 4-methoxy-3-(piperidin-4-yl)oxy benzamide | Tolerated, but ~10-fold less active than piperidine analog |

Preclinical Pharmacological Characterization of 2 1 Methyl Piperidin 4 Yloxy Benzylamine and Its Derivatives

Receptor Binding and Selectivity Profiling

The affinity of 2-(1-Methyl-piperidin-4-yloxy)-benzylamine and its analogs has been evaluated across a range of clinically relevant receptors. These studies are crucial for understanding the potential therapeutic applications and for predicting the pharmacological effects of this class of compounds. The binding profiles are typically determined through radioligand displacement assays, which measure the ability of a compound to displace a known radioactive ligand from its receptor.

Derivatives of the piperidine (B6355638) class have demonstrated significant affinity for histamine (B1213489) receptors, particularly the H3 subtype. nih.govmdpi.com The 1-methyl-piperidin-4-yloxy moiety is a common structural feature in many potent histamine H3 receptor antagonists. nih.gov For instance, studies on a series of benzophenone (B1666685) derivatives containing a piperidine moiety revealed high affinities for the H3 receptor, with Ki values in the nanomolar range. mdpi.com Specifically, compounds with a piperidine ring in the basic part of the molecule have been shown to be influential for high affinity at the human H3 receptor (hH3R). nih.gov The structural similarity of this compound to these potent H3 receptor ligands suggests that it may also exhibit significant affinity for this receptor subtype. The blockade of H3 receptors is known to modulate the release of various neurotransmitters, including histamine and acetylcholine (B1216132), which are involved in cognitive processes. mdpi.com

Table 1: Histamine Receptor Affinities of Representative Piperidine Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| Benzophenone Derivative 6 | H3 | 8 |

| 4-Oxypiperidine Ether ADS031 | H3 | 12.5 |

| Piperidine Analogue 2b | H3 | pA2 = 8.35 |

Note: The table presents data for structurally related compounds to infer the potential activity of this compound.

The serotonergic system is another important target for piperidine-containing compounds. Specifically, derivatives have been characterized for their interaction with 5-HT1A and 5-HT2A receptors. For example, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103), which shares the N-(1-methylpiperidin-4-yl) core, is a potent 5-HT2A receptor inverse agonist with a pKi of 9.3. nih.govresearchgate.net It also displays lesser affinity for the 5-HT2C receptor. nih.govresearchgate.net Another study on 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) and its analogs highlighted the potential for high-affinity binding to 5-HT1A receptors, with some derivatives showing Ki values in the sub-nanomolar range. nih.gov Given these findings, it is plausible that this compound could also interact with various serotonin (B10506) receptor subtypes, which are implicated in mood, anxiety, and psychotic disorders. nih.gov

Table 2: Serotonin Receptor Affinities of Representative Piperidine Derivatives

| Compound | Receptor Subtype | Binding Affinity (pKi/Ki) |

|---|---|---|

| ACP-103 | 5-HT2A | 9.3 (pKi) |

| ACP-103 | 5-HT2C | 8.8 (pKi) |

| NAN-190 Analog 2j | 5-HT1A | 0.4 nM (Ki) |

Note: The table presents data for structurally related compounds to infer the potential activity of this compound.

The selectivity profile against dopaminergic and adrenergic receptors is a critical aspect of the pharmacological characterization, as interactions with these receptors can lead to various side effects. Studies on benzyloxy piperidine-based compounds have identified potent and selective dopamine (B1211576) D4 receptor antagonists. nih.govnih.gov These compounds generally exhibit lower affinity for other dopamine receptor subtypes (D1, D2, D3, and D5). nih.govresearchgate.net For instance, some 3- and 4-oxopiperidine scaffolds have been shown to be selective for the D4 receptor with over 30-fold selectivity against other dopamine receptor subtypes. nih.gov Regarding adrenergic receptors, structure-affinity relationship studies of some piperazine (B1678402) derivatives aimed to reduce their affinity for α1-adrenergic receptors while maintaining high affinity for 5-HT1A receptors. nih.gov This suggests that the piperidine scaffold can be modified to achieve selectivity against adrenergic receptors. Therefore, this compound and its derivatives would require comprehensive screening to determine their selectivity profile across dopaminergic and adrenergic receptor subtypes.

A crucial step in preclinical characterization is the assessment of off-target binding to ensure a favorable safety profile. This involves screening the compound against a broad panel of receptors, ion channels, and enzymes. For instance, the sigma receptors (σ1 and σ2) are recognized as potential off-targets for piperidine-containing compounds. nih.govnih.gov Some polyfunctionalized pyridines with a piperidine moiety have shown high affinity for σ1 receptors. nih.govresearchgate.net A comprehensive off-target binding assessment for this compound would be essential to identify any potential unintended interactions that could lead to adverse effects.

Functional In Vitro Assays for Target Engagement and Efficacy

Beyond receptor binding affinity, functional in vitro assays are necessary to determine the efficacy of a compound at its target receptor. These assays can classify a compound as an agonist, antagonist, or inverse agonist. For example, in the context of histamine H3 receptors, compounds are often tested in functional assays, such as GTPγS binding assays, to determine their functional activity. researchgate.net A compound that is a competitive antagonist in a radioligand binding assay might be found to be an inverse agonist in a functional assay, as was the case for the nonimidazole H3 receptor ligand BF2.649. researchgate.net Similarly, for serotonin receptors, functional assays like the Receptor Selection and Amplification Technology (R-SAT) can determine the inverse agonist activity of a compound. nih.govresearchgate.net For G-protein coupled receptors, a common functional assay is the measurement of agonist-induced GTP-γ-S binding. researchgate.net To fully characterize this compound, it would be necessary to perform a suite of functional assays for the receptors where it shows significant binding affinity to understand its biological activity.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation (e.g., cAMP Formation, [35S]GTPγS Binding, Calcium Mobilization)

Derivatives of this compound, particularly those structured around a 4-oxypiperidine ether scaffold, have been investigated for their activity at G-protein coupled receptors (GPCRs), with a primary focus on the histamine H3 receptor (H3R). The H3R is a GPCR that couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) formation. wikipedia.org Functional assays on derivatives confirm their role as H3R antagonists or inverse agonists.

For instance, the lead compound ADS031, which features a benzyl (B1604629) moiety on the piperidine ring, was shown to counteract the inhibitory effect of the H3R agonist (R)-(−)-α-methylhistamine on cAMP production in forskolin-stimulated cells. nih.gov This demonstrates its ability to block the canonical Gαi signaling pathway of the H3R. The functional inhibitory constant (Kb) for ADS031 was determined to be 0.75 ± 0.15 nM in this cAMP accumulation assay. nih.gov

Other related 4-hydroxypiperidine (B117109) derivatives, such as ADS003 (5-((1-(benzofuran-2-ylmethyl)piperidin-4-yl)oxy)-N-methyl-N-propylpentan-1-amine) and ADS009 (5-((1-benzylpiperidin-4-yl)oxy)-N-methyl-N-propylpentan-1-amine), also demonstrated high antagonist potency in functional assays, with pA2 values of 8.47 and 7.79, respectively. nih.gov The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, providing a measure of the antagonist's potency at the receptor.

While direct [35S]GTPγS binding or calcium mobilization data for this compound itself is not extensively detailed, the modulation of the H3R, a Gαi-coupled receptor, inherently involves changes in G-protein activation and can influence intracellular calcium levels through βγ subunit signaling. wikipedia.org

Enzyme Activity Inhibition or Activation Studies (e.g., NAPE-PLD, NLRP3 ATPase, Cholinesterases, Monoamine Oxidases)

The pharmacological profile of piperidine derivatives extends to the modulation of various enzymes critical to neurological and inflammatory processes.

NAPE-PLD and NLRP3 ATPase

Current research literature does not provide direct evidence of inhibitory or activation activity of this compound or its immediate derivatives on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) or the ATPase activity of NLRP3. While inhibitors for these enzymes have been developed, such as LEI-401 for NAPE-PLD and BOT-4-one for NLRP3, these compounds are not structurally classified as derivatives of this compound. nih.govresearchgate.netximbio.com

Cholinesterases

A number of benzylpiperidine and 4-oxypiperidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in neurodegenerative disorders. nih.govnih.gov

One study on 4-oxypiperidine ethers identified compound ADS031 as having a dual function, acting as an H3R antagonist and a cholinesterase inhibitor. nih.govnih.gov It displayed the highest inhibitory activity against AChE in its series with an IC50 value of 1.537 μM. nih.govnih.gov Several other compounds in the same series showed potent inhibition of BuChE, with IC50 values ranging from 0.559 to 2.655 μM. nih.govnih.gov

In a different series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones, compounds 15b and 15j were identified as potent cholinesterase inhibitors. nih.govnih.gov Compound 15b was a potent inhibitor of AChE from electric eel (eeAChE) with an IC50 of 0.39 μM, while compound 15j was a potent inhibitor of BuChE from equine serum (eqBChE) with an IC50 of 0.16 μM. nih.govnih.gov Kinetic studies revealed these compounds act as competitive inhibitors. nih.gov

| Compound | Target Enzyme | IC50 (μM) | Source Species |

|---|---|---|---|

| ADS031 | AChE | 1.537 | Electric Eel (ee) |

| ADS031 | BuChE | 1.353 | Equine Serum (eq) |

| ADS021 | BuChE | 0.559 | Equine Serum (eq) |

| 15b | AChE | 0.39 | Electric Eel (ee) |

| 15j | BuChE | 0.16 | Equine Serum (eq) |

| 15b | huAChE | 1.49 | Human (hu) |

| 15j | huBChE | 0.66 | Human (hu) |

Monoamine Oxidases

Derivatives containing the benzylpiperidine scaffold have also been assessed for their inhibitory effects on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). In a study of pyridazinobenzylpiperidine derivatives, most compounds showed greater selectivity for MAO-B over MAO-A. mdpi.comnih.govresearchgate.net

Compound S5 , a 3-chloro-substituted benzylpiperidine derivative, was the most potent MAO-B inhibitor in its series, with an IC50 value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.comnih.govresearchgate.net Another compound, S16 , with a 2-cyano substitution, also showed significant MAO-B inhibition (IC50 = 0.979 μM). mdpi.comnih.gov Kinetic analysis determined that both S5 and S16 are competitive and reversible inhibitors of MAO-B, with Ki values of 0.155 μM and 0.721 μM, respectively. mdpi.comnih.gov

| Compound | Target Enzyme | IC50 (μM) | Ki (μM) | Inhibition Type |

|---|---|---|---|---|

| S5 | MAO-B | 0.203 | 0.155 | Competitive |

| S16 | MAO-B | 0.979 | 0.721 | Competitive |

| S5 | MAO-A | 3.857 | - | - |

| S15 | MAO-A | 3.691 | - | - |

Preclinical In Vitro Cellular Assays

Inflammasome Pathway Modulation (e.g., NLRP3-Dependent Pyroptosis, IL-1β Release)

The activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical event in the innate immune response. This multi-protein complex, upon activation, triggers the cleavage of pro-caspase-1 into active caspase-1. nih.govnih.gov Activated caspase-1 then processes pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms. researchgate.net Furthermore, caspase-1 cleaves gasdermin D (GSDMD), whose N-terminal fragment forms pores in the cell membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis and facilitating the release of mature IL-1β. nih.govresearchgate.netfrontiersin.org

While the benzylamine (B48309) scaffold is being explored for anti-inflammatory properties, direct studies demonstrating modulation of the NLRP3 inflammasome pathway, pyroptosis, or IL-1β release by this compound or its close derivatives are not extensively documented in the current literature. The potential for these compounds to inhibit this pathway could be inferred if they were shown to inhibit NLRP3 ATPase activity, a key step in inflammasome assembly, but as noted in section 4.2.2, such data is not currently available for this specific chemical series.

Neurotransmitter Release Modulation (e.g., Histamine, Acetylcholine)

The primary GPCR target for many 4-oxypiperidine derivatives is the histamine H3 receptor (H3R). The H3R functions as both a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on a variety of non-histaminergic neurons. wikipedia.org

As an autoreceptor, the H3R provides feedback inhibition of histamine synthesis and release from histaminergic nerve terminals. wikipedia.org Therefore, H3R antagonists or inverse agonists, such as derivatives of the core compound, are expected to block this feedback mechanism, thereby increasing the release of histamine in the brain. wikipedia.org

As a heteroreceptor, the H3R presynaptically inhibits the release of several other key neurotransmitters, including acetylcholine, dopamine, serotonin, and norepinephrine. wikipedia.orgwikipedia.org The antagonist activity of this compound derivatives at H3Rs can therefore disinhibit the release of these neurotransmitters. Specifically, H3R antagonists have been shown to enhance the potassium-stimulated release of acetylcholine from cortical slices. nih.gov The H3R antagonist thioperamide (B1682323) was found to increase acetylcholine release, an effect that was dependent on endogenous histamine, indicating a blockade of the tonic inhibitory action of histamine on cholinergic neurons. nih.gov This dual action of enhancing both histaminergic and cholinergic neurotransmission is a key aspect of their preclinical profile. nih.gov

Receptor Internalization and Trafficking Studies

There is currently no specific information available in the reviewed scientific literature regarding studies on receptor internalization and trafficking for this compound or its direct derivatives.

Preclinical In Vivo Efficacy Models and Target Engagement

The preclinical in vivo efficacy of derivatives has been demonstrated in models relevant to their in vitro activities, particularly for cholinesterase inhibition. The benzylpiperidine-linked compounds 15b and 15j , which showed potent in vitro inhibition of AChE and BuChE respectively, were tested in a scopolamine-induced mouse model of memory impairment. nih.govnih.gov The Morris water maze test, a behavioral assay for spatial learning and memory, confirmed the memory-ameliorating effects of both compounds, demonstrating their efficacy in a relevant in vivo model of cognitive dysfunction. nih.govresearchgate.net This suggests that the compounds can cross the blood-brain barrier and engage their cholinesterase targets to a degree sufficient to produce a functional cognitive improvement.

Electrophysiological Models (e.g., Rat EEG Models of Wakefulness)

Electrophysiological models are crucial in the preclinical assessment of compounds targeting the central nervous system. These models measure changes in the electrical activity of the brain. One common application is the use of electroencephalography (EEG) in rats to evaluate a compound's effect on sleep-wake cycles.

In a typical study, rats are implanted with electrodes to record EEG and electromyography (EMG) signals. After a baseline recording period, the test compound is administered, and subsequent changes in the sleep-wake architecture are monitored. The analysis focuses on parameters such as the duration of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. The power spectrum of the EEG signal is also analyzed to identify changes in different frequency bands (e.g., delta, theta, alpha, beta, gamma), which can provide insights into the compound's mechanism of action. For instance, a compound being developed to promote wakefulness would be expected to increase the time spent in the wakeful state and potentially alter the power of specific EEG bands associated with alertness. For compounds with a similar structure to this compound, such as certain histamine H3 receptor antagonists, in vivo efficacy in rat EEG models of wakefulness has been demonstrated at various doses. researchgate.net

Neurotransmission Component Occupancy Studies using Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify the extent to which a drug binds to its target (e.g., a receptor or transporter) in the living brain. nih.gov This is known as receptor occupancy. For new chemical entities, PET studies are invaluable for establishing a relationship between the administered dose, the concentration of the drug in the plasma and brain, and the degree of target engagement. nih.gov

In a preclinical PET study, a radiolabeled ligand that specifically binds to the target of interest is administered to an animal, often a non-human primate or a pig, due to their brain structure similarities to humans. utlib.ee A baseline scan is performed to measure the baseline binding of the radioligand. Subsequently, the novel compound is administered, and another PET scan is conducted. The reduction in the radioligand's signal after the administration of the new compound indicates the displacement of the radioligand and thus the occupancy of the target by the new drug. nih.gov This data is crucial for selecting appropriate doses for further clinical studies, aiming to achieve a therapeutic level of target occupancy while minimizing off-target effects. nih.gov

Preclinical Behavioral Pharmacology Models (without clinical implications)

Preclinical behavioral pharmacology models utilize a variety of standardized tests in animals to characterize the functional effects of a novel compound. These models can provide insights into the potential therapeutic area of a drug candidate by assessing its impact on behaviors such as locomotion, anxiety, depression, and cognition.

For a compound like this compound, which has a structure suggestive of potential activity in the central nervous system, a battery of behavioral tests would typically be employed. These might include:

Open Field Test: To assess general locomotor activity and exploratory behavior.

Elevated Plus Maze: A model to study anxiety-like behavior.

Forced Swim Test or Tail Suspension Test: Commonly used to screen for potential antidepressant-like effects.

Novel Object Recognition Test: To evaluate effects on learning and memory.

The results from these models help to build a behavioral profile of the compound and guide decisions about its further development. The data is typically presented as a dose-response relationship, showing the effect of different doses of the compound on various behavioral parameters compared to a vehicle control.

No publicly available preclinical pharmacokinetic and biotransformation data was found for the chemical compound “this compound”.

Computational Chemistry and Molecular Modeling Applications

Ligand-Target Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target, thereby elucidating the binding mode and affinity. researchgate.netmdpi.com This method is crucial in structure-based drug design for screening virtual libraries and for understanding the interactions that stabilize the ligand-receptor complex. nih.govfigshare.com

For 2-(1-Methyl-piperidin-4-yloxy)-benzylamine, docking studies would begin with the preparation of its 3D structure, often optimized using a force field like MMFF94 to find a low-energy conformation. mdpi.com Simultaneously, a target protein's crystal structure would be obtained from a database like the Protein Data Bank (PDB). The docking simulation would then place the ligand into the defined active site of the receptor, systematically exploring various orientations and conformations. researchgate.net

The output of a docking simulation is typically a set of binding poses ranked by a scoring function, which estimates the binding free energy. A more negative score indicates a more favorable binding affinity. nanobioletters.com Analysis of the top-ranked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions between the ligand and specific amino acid residues in the target's active site. nih.govresearchgate.net For instance, the protonated nitrogen of the piperidine (B6355638) ring could form a salt bridge or a π-cation interaction with aromatic residues like phenylalanine or tryptophan, while the benzylamine (B48309) moiety could engage in hydrogen bonding or hydrophobic contacts. nih.gov

Table 1: Hypothetical Docking Results for this compound with a Target Receptor

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Sigma-1 Receptor | -9.2 | ASP126, GLU172 | Salt Bridge, Hydrogen Bond |

| PHE107 | π-Cation | ||

| TYR103 | Hydrogen Bond | ||

| Monoamine Transporter | -8.5 | ASP79 | Salt Bridge |

| PHE320, TYR156 | Hydrophobic, π-π Stacking | ||

| SER423 | Hydrogen Bond |

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, exploring the conformational landscape and stability of the complex over time. lbl.govrjpbr.com MD simulations are powerful tools for investigating the physical movements of atoms and molecules, providing a link between structure and function. lbl.govuzh.ch

An MD simulation for this compound would typically start with the most favorable binding pose obtained from docking studies. nih.gov This protein-ligand complex is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the forces between atoms and their subsequent movements over a set period, often on the nanosecond scale. nih.gov

Analysis of the MD trajectory provides critical information on the stability of the complex. The Root Mean Square Deviation (RMSD) of the protein and ligand is monitored to see if the system reaches equilibrium. A stable RMSD trajectory suggests a stable binding complex. nih.gov Furthermore, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein become more or less flexible upon ligand binding. The persistence of key interactions, like hydrogen bonds identified in docking, can also be tracked throughout the simulation to confirm their stability.

Table 2: Representative Analysis from a Hypothetical MD Simulation

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 100 ns | Standard duration for assessing complex stability. |

| Average Ligand RMSD | 1.5 Å | Indicates the ligand remains stably bound in the active site. |

| Average Protein Backbone RMSD | 2.0 Å | Shows the overall protein structure is stable during the simulation. |

| Key Hydrogen Bond Occupancy | ASP126: 95% | A persistent and stable hydrogen bond interaction. |

| TYR103: 78% | A frequent, though slightly more transient, hydrogen bond. |

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. jksus.org These methods provide insights into molecular geometry, vibrational frequencies, and electronic characteristics like charge distribution and orbital energies. researchgate.netresearchgate.net

For this compound, DFT calculations would be performed to optimize its molecular geometry and determine its electronic structure. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability. jksus.org

Additionally, the Molecular Electrostatic Potential (MEP) can be calculated. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is valuable for understanding and predicting where the molecule is likely to engage in electrostatic interactions, such as hydrogen bonding, with its biological target. jksus.org

Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.4 eV | Indicates high chemical stability. |

| Dipole Moment | 2.5 Debye | Measures the molecule's overall polarity. |

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful ligand-based drug design approach that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govnih.gov A pharmacophore model represents the key interaction points, such as hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings, and charged groups. researchgate.net

A pharmacophore model for this compound could be generated based on its bioactive conformation derived from docking and MD studies. This model would abstract its key chemical features: a positive ionizable feature (the piperidine nitrogen), a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the ether oxygen), and two aromatic rings.

This 3D pharmacophore can then be used as a query in a virtual screening campaign to search large chemical databases for other, structurally different molecules that match the defined features and spatial constraints. nih.govrsc.org This process allows for the rapid identification of novel chemical scaffolds that have a high probability of binding to the same target, a strategy known as scaffold hopping. nih.gov

Table 4: Hypothetical Pharmacophore Model Features for this compound

| Feature Type | Number of Features | Role in Binding |

| Positive Ionizable (PI) | 1 | Key electrostatic or cation-π interaction. |

| Aromatic Ring (AR) | 2 | Hydrophobic and π-stacking interactions. |

| Hydrogen Bond Donor (HBD) | 1 | Interaction with acceptor groups on the protein. |

| Hydrogen Bond Acceptor (HBA) | 1 | Interaction with donor groups on the protein. |

| Hydrophobic (HY) | 1 | General hydrophobic interactions. |

Homology Modeling of Target Proteins for Structural Insights

Structure-based drug design techniques like molecular docking require a three-dimensional structure of the target protein. However, for many proteins, an experimentally determined structure (via X-ray crystallography or NMR) is not available. In such cases, homology modeling can be used to construct a reliable 3D model of the target protein. researchgate.netresearchgate.net

This method relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The process involves identifying a protein with a known structure (the template) that has a significant sequence similarity to the target protein. nih.gov The amino acid sequence of the target is then aligned with the template sequence, and a 3D model of the target is built based on the template's structural framework. nih.gov

The quality of the resulting homology model is then rigorously assessed using various validation tools. nih.gov Once a satisfactory model is obtained, it can serve as the receptor in docking and molecular dynamics studies with ligands like this compound, enabling structural insights even in the absence of an experimental target structure. researchgate.netcore.ac.uk

Table 5: General Workflow for Homology Modeling

| Step | Description | Common Tools |

| 1. Template Identification | Search for proteins with known structures and high sequence identity to the target. | BLAST, SWISS-MODEL |

| 2. Sequence Alignment | Align the target protein's sequence with the template's sequence. | ClustalW, T-Coffee |

| 3. Model Building | Construct the 3D model of the target based on the aligned template structure. | MODELLER, SWISS-MODEL |

| 4. Loop Modeling | Model the regions (loops) that differ between the target and template. | MODELLER, Chimera |

| 5. Model Refinement | Optimize the geometry of the model to relieve steric clashes and improve stereochemistry. | GROMACS, AMBER |

| 6. Model Validation | Assess the quality and accuracy of the final 3D model. | PROCHECK, ERRAT, Verify3D |

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(1-Methyl-piperidin-4-yloxy)-benzylamine is expected to exhibit distinct signals corresponding to the aromatic protons of the benzylamine (B48309) ring, the protons of the piperidine (B6355638) ring, the N-methyl group, and the aminomethyl group.

Aromatic Region (approx. 6.8-7.3 ppm): The protons on the benzene (B151609) ring will appear in this region. Due to the ortho-alkoxy substituent, these protons would likely present as a complex multiplet.

Piperidine Ring Protons (approx. 1.5-3.0 ppm): The protons on the piperidine ring would show a series of multiplets. The methine proton at the 4-position, being attached to the oxygen, would be shifted downfield compared to the other piperidine protons.

N-Methyl Protons (approx. 2.2-2.4 ppm): The three protons of the methyl group attached to the piperidine nitrogen are expected to appear as a singlet in this region.

Aminomethyl Protons (approx. 3.8-4.0 ppm): The two protons of the -CH₂NH₂ group are anticipated to be a singlet. The broadness of this peak could vary depending on the solvent and concentration, due to proton exchange.

NH₂ Protons: The two protons of the primary amine would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule.

Aromatic Carbons (approx. 110-160 ppm): The six carbons of the benzene ring would be observed in this range. The carbon atom attached to the ether oxygen would be significantly downfield.

Piperidine Ring Carbons (approx. 25-60 ppm): The carbons of the piperidine ring would appear in this aliphatic region. The carbon at the 4-position, bonded to oxygen, would be the most downfield of the piperidine carbons.

N-Methyl Carbon (approx. 45-50 ppm): The carbon of the N-methyl group is expected in this region.

Aminomethyl Carbon (approx. 40-45 ppm): The carbon of the -CH₂NH₂ group would also be found in the aliphatic region.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.8-7.3 | m |

| Piperidine-H (4-position) | 4.3-4.5 | m |

| Piperidine-H (other) | 1.5-3.0 | m |

| N-CH₃ | 2.2-2.4 | s |

| Ar-CH₂-NH₂ | 3.8-4.0 | s |

| NH₂ | variable | br s |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 155-160 |

| Aromatic C-H | 110-130 |

| Aromatic C-CH₂ | 135-140 |

| Piperidine C-4 | 70-75 |

| Piperidine C-2,6 | 50-55 |

| Piperidine C-3,5 | 30-35 |

| N-CH₃ | 45-50 |

| Ar-CH₂-NH₂ | 40-45 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₃H₂₀N₂O), the expected exact mass can be calculated. HRMS would confirm the molecular formula by providing a mass measurement with a high degree of precision, typically to within a few parts per million (ppm).

Fragmentation patterns observed in the mass spectrum would also offer structural information. Key fragmentation pathways would likely involve cleavage of the ether linkage and fragmentation of the piperidine ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

N-H Stretching (approx. 3300-3500 cm⁻¹): Primary amines typically show two bands in this region, corresponding to symmetric and asymmetric stretching vibrations. youtube.commasterorganicchemistry.comorgchemboulder.comlibretexts.org

C-H Stretching (approx. 2800-3000 cm⁻¹): These bands arise from the C-H bonds in the aromatic ring and the aliphatic piperidine and methyl groups.

Aromatic C=C Stretching (approx. 1450-1600 cm⁻¹): These absorptions are characteristic of the benzene ring.

C-O Stretching (approx. 1050-1250 cm⁻¹): A strong band in this region would be indicative of the aryl ether linkage.

N-H Bending (approx. 1580-1650 cm⁻¹): This band is also characteristic of primary amines. orgchemboulder.comtu.edu.iq

Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300-3500 | Medium (two bands) |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2800-3000 | Strong |

| C=C Stretch (aromatic) | 1450-1600 | Medium-Strong |

| N-H Bend (primary amine) | 1580-1650 | Medium |

| C-O Stretch (aryl ether) | 1050-1250 | Strong |

X-ray Crystallography for Solid-State Structure Confirmation

Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure. This technique would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the conformation of the piperidine ring (likely a chair conformation) and the spatial arrangement of the substituents on the benzene ring. Information on intermolecular interactions, such as hydrogen bonding involving the primary amine, could also be obtained, offering insights into the crystal packing.

Chromatographic Purity Determination Methods (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a mixture. chromatographytoday.com For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water (often with a buffer and an ion-pairing agent for the amine) and an organic solvent like acetonitrile (B52724) or methanol. Detection would typically be achieved using a UV detector, set to a wavelength where the aromatic ring absorbs. This method would be crucial for determining the purity of a sample and for identifying any potential impurities.

Gas Chromatography (GC): Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. chromatographytoday.comnih.govresearchgate.netvt.edu Given the molecular weight and expected boiling point of this compound, GC could be a suitable method for purity analysis. A capillary column with a non-polar or moderately polar stationary phase would likely be used. The primary amine functionality might necessitate derivatization to improve peak shape and thermal stability. vt.edu Mass spectrometry (GC-MS) could be coupled with GC to identify any separated impurities. nih.gov

Development of Radiolabeled 2 1 Methyl Piperidin 4 Yloxy Benzylamine Analogues for Molecular Imaging Research

Radiosynthesis Strategies for Positron Emission Tomography (PET) Tracers

The synthesis of PET tracers involves labeling a target molecule with a short-lived positron-emitting radionuclide, most commonly Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min). snmmi.orguchicago.edu The choice of radionuclide influences the radiosynthesis strategy and the time available for imaging studies.

Carbon-11 Labeling: For analogues containing an N-methylpiperidine group, the most direct radiosynthesis strategy is ¹¹C-methylation. This typically involves reacting a desmethyl precursor (i.e., a secondary amine) with a ¹¹C-methylating agent like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). radiologykey.com This method is widely used for its efficiency and the high specific activity of the resulting tracers.

For example, the H3R antagonist [¹¹C]GSK189254 is synthesized by the [¹¹C]methylation of its corresponding desmethyl-amide precursor. radiologykey.com This reaction can achieve high radiochemical yields (RCY) of up to 80% and excellent radiochemical purity (>99%). radiologykey.com The total synthesis time is often short, typically under 30 minutes, which is critical given the short half-life of ¹¹C. radiologykey.com

Fluorine-18 Labeling: The longer half-life of ¹⁸F is advantageous for more complex synthesis procedures and allows for imaging studies over a longer duration. snmmi.orguchicago.edu However, incorporating ¹⁸F into complex molecules like 2-(1-Methyl-piperidin-4-yloxy)-benzylamine analogues can be more challenging than ¹¹C-methylation. Strategies often involve the nucleophilic substitution of a leaving group (like a tosylate, mesylate, or nitro group) with [¹⁸F]fluoride. uchicago.edu

For novel H3R PET tracers, researchers have successfully developed ¹⁸F-labeled agents to overcome the limitations of ¹¹C. snmmi.orgauntminnie.com The synthesis may involve labeling a prosthetic group (a small, pre-labeled molecule) which is then attached to the larger parent molecule, or a direct, late-stage fluorination of an advanced precursor. uchicago.eduresearchgate.net For instance, a common precursor can be used to synthesize tracers labeled with either ¹¹C or ¹⁸F, allowing for a direct comparison of their properties. researchgate.net

| Tracer | Radionuclide | Precursor | Labeling Agent | Radiochemical Yield (RCY) | Specific Activity (GBq/μmol) |

|---|---|---|---|---|---|

| [¹¹C]GSK189254 | ¹¹C | Desmethyl-amide | [¹¹C]CH₃I | Up to 80% | 50–500 |

| [¹⁸F]FMH3 | ¹⁸F | Phenolic Precursor | [¹⁸F]Fluoromethyl bromide-d₂ | ~4% (non-decay-corrected) | ~85 |

| [¹¹C]MK-8278 | ¹¹C | Phenolic Precursor | [¹¹C]MeI | Not Reported | Not Reported |

In Vitro Autoradiography and Quantitative Receptor Mapping

Before advancing to in vivo studies, radiolabeled analogues are typically evaluated in vitro to confirm their binding affinity and specificity for the target receptor. In vitro autoradiography is a key technique used for this purpose. It involves incubating thin tissue sections (e.g., from rodent or human brain) with the radiotracer. The resulting distribution of radioactivity, visualized using phosphor imaging plates or film, provides a detailed map of receptor density in different anatomical regions.

For H3R tracers analogous to this compound, autoradiography studies on brain slices reveal a heterogeneous binding pattern consistent with the known distribution of H3 receptors. High densities of binding are typically observed in areas such as the ventral pallidum, nucleus accumbens, substantia nigra, and globus pallidus. researchgate.net

To confirm the specificity of the binding, competition studies are performed. In these experiments, tissue sections are co-incubated with the radiotracer and a high concentration of a non-radiolabeled, known H3R-selective antagonist. A significant reduction in the radiotracer signal in the presence of the competing drug indicates that the tracer is binding specifically to the H3 receptor. Conversely, co-incubation with compounds selective for other receptors should not displace the tracer, demonstrating its selectivity.

Preclinical In Vivo PET Imaging for Target Occupancy and Biodistribution

Preclinical in vivo PET imaging studies in animal models (e.g., rodents and non-human primates) are essential for evaluating the suitability of a new radiotracer for human use. These studies provide critical information on the tracer's biodistribution (how it distributes throughout the body), pharmacokinetics in the brain, and its ability to measure target engagement or occupancy by a therapeutic drug. nih.govnih.gov

For H3R PET tracers with a structure similar to this compound, studies show that these compounds typically cross the blood-brain barrier and accumulate in brain regions rich in H3 receptors. snmmi.orgauntminnie.comresearchgate.net For example, PET imaging with novel ¹⁸F-labeled H3R tracers revealed high brain uptake and excellent specificity in rodents. snmmi.orgauntminnie.com

Blocking studies are also conducted in vivo to confirm target specificity. An animal is first scanned at a baseline level after receiving the radiotracer alone. Then, the animal is pre-treated with a non-radiolabeled H3R antagonist before a second radiotracer injection and scan. A significant reduction in brain radioactivity uptake after pre-treatment confirms that the tracer's signal is specific to H3 receptor binding. researchgate.net

These preclinical studies are also used to determine the relationship between the plasma concentration of a potential therapeutic drug and the degree of H3 receptor occupancy in the brain. nih.gov This information is vital for selecting appropriate doses in clinical trials of new drugs targeting the H3 receptor. The data from these studies, including brain uptake values and target-to-background ratios, are used to select the most promising candidates for translation to human clinical research. nih.gov

| Brain Region | Standard Uptake Value (SUV) | % Blockade with Scopolamine | % Blockade with (R)-VC-004 |

|---|---|---|---|

| Frontal Cortex | 3.3 | 84.6 ± 3.3% | 83.2 ± 4.6% |

| Cerebellum | 1.6 | Data not specified | Data not specified |

Future Research Directions and Preclinical Therapeutic Potential Exploration

Exploration of Novel Pharmacological Targets and Mechanisms beyond Current Scope

The unique combination of a piperidine (B6355638) ring and a benzylamine (B48309) group within 2-(1-Methyl-piperidin-4-yloxy)-benzylamine makes it a candidate for interacting with a variety of biological targets. The piperidine moiety is a common feature in many centrally acting drugs, suggesting that initial investigations could focus on neurological targets. Future research could systematically screen this compound against a broad panel of receptors, enzymes, and ion channels to identify novel pharmacological interactions.

In silico methods, such as those used to predict the biological activity spectra of new piperidine derivatives, could be a starting point to identify potential targets. clinmedkaz.org These computational tools can help prioritize experimental studies by forecasting interactions with various enzymes, receptors, and transport systems. clinmedkaz.org The structural similarity to other piperidine-containing compounds that have shown activity as N-type calcium channel blockers or sigma receptor modulators could also guide this exploration. nih.govnih.gov

Development of Multi-Target Directed Ligands based on the Scaffold